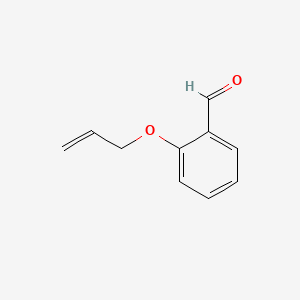

2-(Allyloxy)benzaldehyde

Description

Contextualization as a Multifunctional Building Block

The utility of 2-(Allyloxy)benzaldehyde in organic synthesis stems from its capacity to act as a multifunctional building block. The aldehyde group provides a site for nucleophilic attack and a variety of condensation reactions, while the allyloxy group can participate in rearrangements and palladium-catalyzed coupling reactions. This dual reactivity allows for the sequential or sometimes simultaneous construction of intricate molecular frameworks.

The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, by reacting salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an allyl halide, such as allyl bromide, in the presence of a base. sci-hub.ru This straightforward preparation makes it a readily accessible precursor for more complex synthetic endeavors.

Strategic Importance of the Allyloxy and Aldehyde Moieties in Synthetic Transformations

The strategic importance of this compound lies in the distinct and complementary reactivity of its two functional groups. The aldehyde moiety is a classic electrophile, readily undergoing reactions such as the Wittig reaction to form alkenes, Grignard reactions to generate secondary alcohols, and reductive amination to produce amines. organic-chemistry.orgmnstate.eduyoutube.com

Simultaneously, the allyloxy group offers a gateway to a different set of transformations. It is most notably recognized for its participation in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that proceeds upon heating to yield 2-allyl-3-hydroxybenzaldehyde. sci-hub.rursc.org Furthermore, the allyl group can be involved in various palladium-catalyzed reactions, which are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

Notable Reactions and Applications:

The dual functionality of this compound has been harnessed in the synthesis of a variety of complex organic molecules. For instance, the aldehyde can be transformed into an oxazoline, which can then undergo a Wittig rearrangement. nih.gov

The Claisen rearrangement of this compound and its derivatives is a well-documented and powerful tool. sci-hub.ruscirp.org This pericyclic reaction typically proceeds thermally to furnish an ortho-allyl phenol (B47542). This transformation is a key step in the synthesis of many natural products and other biologically active compounds.

The aldehyde group's reactivity is central to many synthetic strategies. For example, it can react with phosphorus ylides in the Wittig reaction to form a new carbon-carbon double bond, a fundamental transformation in alkene synthesis. organic-chemistry.orgmasterorganicchemistry.comstackexchange.com Additionally, the reaction with Grignard reagents provides a reliable method for the formation of secondary alcohols. youtube.com

The presence of both the aldehyde and the allyloxy group on the same aromatic ring allows for tandem or sequential reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material. This strategic combination of reactive sites solidifies the position of this compound as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCJDECTRRMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182937 | |

| Record name | o-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | o-(Allyloxy)benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28752-82-1 | |

| Record name | 2-(Allyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28752-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Allyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Allyloxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQE6DL3XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Allyloxy Benzaldehyde and Analogues

Accelerated and Green Chemistry Strategies

In line with the principles of green chemistry, newer methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. asianpubs.org The application of microwaves can dramatically reduce reaction times from hours to minutes. chemicaljournals.com In syntheses analogous to the O-allylation of salicylaldehyde (B1680747), microwave heating in the presence of a base and a phase-transfer catalyst has been shown to produce high yields rapidly. rasayanjournal.co.in This acceleration is due to the efficient and direct heating of the polar molecules in the reaction mixture.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. mdpi.com The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote bond formation. A sonication-assisted Mitsunobu reaction has been successfully used to synthesize O-alkyl salicylaldehyde derivatives in high yields, demonstrating a greener alternative that can often be performed under milder conditions than traditional heating. doaj.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an effective technique for reactions involving reagents that are soluble in two immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the allyl halide. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the nucleophile (phenoxide) from the aqueous phase to the organic phase, where it can react with the electrophile (allyl halide). This method can increase reaction rates, allow for the use of milder bases like sodium carbonate, and simplify workup procedures, making it a greener and more efficient alternative. crdeepjournal.orgrasayanjournal.co.in

Interactive Data Tables

Table 1: Representative Conditions for Conventional Williamson Ether Synthesis of a Salicylaldehyde Analogue chemspider.com

| Parameter | Condition | Purpose |

| Phenol (B47542) | Salicylaldehyde | Starting Material |

| Alkylating Agent | Ethyl Bromoacetate | Electrophile (Analogue to Allyl Halide) |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of Phenolic -OH |

| Solvent | Acetonitrile (B52724) (MeCN) | Polar Aprotic Medium |

| Temperature | Reflux | Increase Reaction Rate |

| Reaction Time | 72 hours | Ensure Completion |

| Yield | 63% | Product Yield |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Well-established, simple setup |

| Microwave-Assisted | Minutes to Hours | Rapid heating, reduced reaction time, higher yields |

| Ultrasound-Assisted | Minutes to Hours | Enhanced reaction rates, can operate at lower bulk temperatures |

| Phase-Transfer Catalysis | Hours | Milder conditions, simplified workup, use of inexpensive bases |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This enhanced efficiency is attributed to the direct and uniform heating of the reaction mixture by microwave irradiation. semanticscholar.org

In the context of synthesizing 2-(allyloxy)benzaldehyde, a common method is the Williamson ether synthesis, which involves the O-alkylation of a phenol. For instance, the synthesis of ethenzamide (2-ethoxybenzamide) via the O-alkylation of salicylamide (B354443) has been shown to be significantly more efficient under microwave irradiation. In a solvent-free system using a phase transfer catalyst, the reaction time was reduced from 15 minutes with conventional heating to just 90 seconds with microwaves, with the yield increasing from 79% to 92%. mdpi.com Similarly, in the synthesis of dibenzylidenecyclohexanone derivatives from benzaldehydes, microwave-assisted reactions were completed in 2 minutes with yields of 93-100%, a significant improvement over conventional stirring methods. semanticscholar.org

The allylation of aldehydes, a key step in forming related structures, has also been shown to benefit from microwave assistance. For example, the bismuth-catalyzed Sakurai reaction for producing homoallylic alcohols from various aldehydes and allyltributylstannane (B1265786) was completed in 5 minutes at 160°C under microwave irradiation, resulting in good to excellent yields without byproduct formation. organic-chemistry.org

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| O-alkylation of Salicylamide | Conventional Heating (80°C), Solvent-free, TBAB | 15 min | 79 | mdpi.com |

| O-alkylation of Salicylamide | Microwave Irradiation, Solvent-free, TBAB | 90 s | 92 | mdpi.com |

| Synthesis of Dibenzylidenecyclohexanone Derivatives | Microwave Irradiation, NaOH | 2 min | 93-100 | semanticscholar.org |

| Allylation of Aldehydes (Sakurai Reaction) | Microwave Irradiation (160°C), Bi(OTf)₃•4H₂O | 5 min | Good to Excellent | organic-chemistry.org |

Regioselective Synthesis of Allyloxybenzaldehyde Precursors in Complex Molecule Synthesis

The regioselective synthesis of allyloxybenzaldehyde precursors is critical when the target complex molecule requires a specific substitution pattern. When starting from dihydroxybenzaldehydes, direct alkylation can lead to a mixture of mono- and di-alkylated products, as well as isomeric mono-alkylated products. Achieving high regioselectivity for the desired hydroxyl group is a significant challenge.

For example, in the synthesis of 4-alkoxy-2-hydroxybenzaldehydes, a common issue is the formation of a mixture of products due to the similar reactivity of the hydroxyl groups. nih.gov Research has shown that the choice of base and solvent system can significantly influence the regioselectivity of the alkylation. A study on the alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone found that using cesium bicarbonate as the base in acetonitrile at 80°C resulted in excellent regioselectivity for the 4-position, with yields up to 95%. nih.gov This method provides a reliable route to 4-substituted-2-hydroxybenzaldehydes, which are valuable precursors.

In another example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) was achieved with various protecting groups, including benzyl (B1604629) and allyl ethers, with yields ranging from 67-75%. mdpi.com Such selective protection is a key step in multi-step syntheses, allowing for further modifications at other positions of the molecule. For instance, benzaldehyde-functionalized carbohydrates have been synthesized using para-(allyloxy)benzaldehyde dimethyl acetal (B89532) in an olefin metathesis reaction as part of a multi-step synthesis of glyco-self-assembled monolayers on gold nanoparticles. mdpi.com

The ability to control the regioselectivity of the allylation of dihydroxybenzaldehydes is therefore crucial for the efficient synthesis of complex molecules where the allyloxybenzaldehyde moiety is a key building block.

Analytical Techniques for Confirming Synthetic Outcome

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretch of the aldehyde, which, due to conjugation with the aromatic ring, typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic set of peaks for the aldehyde functional group are the C-H stretching vibrations, which are typically observed as two moderate intensity bands between 2830-2695 cm⁻¹. orgchemboulder.com The presence of the ether linkage is confirmed by a strong C-O-C stretching band. For alkyl aryl ethers, the asymmetrical stretch is found between 1275-1200 cm⁻¹ and the symmetrical stretch between 1075-1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms. For this compound, the aldehyde proton will appear as a singlet at a characteristic downfield chemical shift, typically around 9.9 ppm. The protons of the aromatic ring will resonate in the region of 7.0-7.8 ppm. The protons of the allyloxy group will show characteristic signals: the -OCH₂- protons, the -CH= proton, and the =CH₂ protons, with their respective multiplicities and coupling constants.

¹³C NMR: Carbon NMR is used to identify the different carbon environments in the molecule. The carbonyl carbon of the aldehyde will have a characteristic resonance in the downfield region of the spectrum, typically between 190-200 δ for aromatic aldehydes. libretexts.org The carbons of the aromatic ring and the allyloxy group will also have distinct signals.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the synthesized compound and to confirm its molecular weight. The gas chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. rsc.orgresearchgate.netresearchgate.net

| Analytical Technique | Key Feature | Typical Value/Range |

|---|---|---|

| IR Spectroscopy | C=O Stretch (Aromatic Aldehyde) | 1710-1685 cm⁻¹ orgchemboulder.comlibretexts.org |

| IR Spectroscopy | Aldehyde C-H Stretch | 2830-2695 cm⁻¹ orgchemboulder.com |

| IR Spectroscopy | C-O-C Asymmetrical Stretch (Alkyl Aryl Ether) | 1275-1200 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.9 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190-200 δ libretexts.org |

| GC-MS | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight (162.19 g/mol) |

Advanced Reactivity Profiles and Mechanistic Investigations

Cascade Radical Annulation Reactions Towards Heterocyclic Scaffolds

Cascade radical annulation reactions involving 2-(allyloxy)benzaldehyde are a powerful strategy for synthesizing 3-substituted chroman-4-one derivatives. These reactions typically proceed through a sequence of intramolecular events, triggered by the addition of a radical to the allylic double bond, followed by cyclization involving the aldehyde group. This approach enables the rapid construction of the chroman-4-one core with concurrent installation of a substituent at the C3 position, all in a single synthetic operation.

Transition metals play a pivotal role in initiating and controlling the radical cascades of this compound. Metals like silver and copper are instrumental in generating the initial radical species under mild conditions, which then engage the substrate in a programmed cyclization sequence.

Silver catalysis has proven to be a convenient and effective method for initiating radical cascade cyclizations of 2-(allyloxy)benzaldehydes. These reactions often utilize an oxidant, such as potassium persulfate (K₂S₂O₈), in conjunction with a silver salt (e.g., AgNO₃) to produce the key radical intermediates from readily available precursors.

####### 3.1.1.1.1. Aryldifluoromethylation/Cyclization for Chroman-4-one Derivatives

A notable application of silver catalysis is the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives. acs.orgnih.gov This transformation involves the reaction of various substituted 2-(allyloxy)benzaldehydes with gem-difluoroarylacetic acids. acs.orgnih.gov The process is a radical cascade aryldifluoromethylation/cyclization that proceeds under mild conditions to afford the desired products in moderate to good yields. acs.orgnih.gov The reaction demonstrates good tolerance for a variety of functional groups on the this compound substrate, including both electron-donating and halogen groups. nih.gov For instance, substrates with electron-donating methoxy (B1213986) groups and electron-withdrawing halogen groups react successfully to deliver the corresponding chroman-4-one derivatives. acs.org

The scope of this reaction has been explored with various substituted 2-(allyloxy)benzaldehydes. The following table summarizes the reaction outcomes with 2,2-difluoro-2-(4-methoxyphenyl)acetic acid.

| Entry | Substituent on this compound | Product | Yield (%) |

| 1 | H | 3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 63 |

| 2 | 5-OCH₃ | 6-methoxy-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 50 |

| 3 | 5-CH₃ | 6-methyl-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 35 |

| 4 | 5-F | 6-fluoro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 57 |

| 5 | 5-Cl | 6-chloro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 55 |

| 6 | 5-Br | 6-bromo-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 53 |

| 7 | 4-Cl | 7-chloro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 45 |

This table is generated based on data reported in the literature. acs.org

####### 3.1.1.1.2. Mechanistic Pathways Involving Oxidative Decarboxylation and Alkyl Radical Intermediates

The mechanism for the silver-promoted aryldifluoromethylation/cyclization cascade is initiated by an oxidative decarboxylation process. nih.gov First, the silver(I) catalyst promotes the decomposition of a persulfate salt (K₂S₂O₈) to generate sulfate (B86663) radical anions. These radicals then oxidize the gem-difluoroarylacetic acid, leading to its decarboxylation and the formation of a key aryldifluoromethyl radical intermediate. nih.gov

This highly reactive aryldifluoromethyl radical (I) then adds to the unactivated carbon-carbon double bond of the this compound substrate. nih.gov This addition generates a new alkyl radical intermediate (II). The subsequent step is a crucial intramolecular cyclization, where the newly formed radical attacks the carbonyl carbon of the aldehyde group in a 6-exo-trig fashion. This cyclization results in the formation of an alkoxy radical intermediate (III), which upon further transformation, yields the final, stable 3-aryldifluoromethyl-containing chroman-4-one product. nih.gov

####### 3.1.1.1.3. Cascade Radical Cyclization with Cyclopropanols

Silver catalysis also enables a novel cascade radical cyclization of 2-(allyloxy)arylaldehydes with cyclopropanols. acs.org This reaction provides access to carbonyl-containing, alkyl-substituted chroman-4-one derivatives. acs.org The process operates under mild oxidative conditions and efficiently constructs two new carbon-carbon bonds in a single cascade sequence. acs.org The reaction demonstrates a broad substrate scope, highlighting its utility in generating diverse chroman-4-one structures. acs.org

In addition to silver, copper has been utilized as a catalyst for the radical cascade cyclization of 2-(allyloxy)arylaldehydes. Research has disclosed a copper-catalyzed difluoroacetylation of 2-(allyloxy)arylaldehydes. researchgate.net This transformation smoothly reacts various 2-(allyloxy)arylaldehydes with difluoro reagents to generate a series of chroman-4-one derivatives in moderate to good yields. researchgate.net The reaction proceeds via a radical cascade cyclization pathway, offering a practical and efficient synthetic method for accessing these pharmaceutically relevant heterocyclic scaffolds. researchgate.net

Silver-Promoted Radical Cascade Cyclizations

Metal-Free Radical Cascade Cyclizations

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with transition-metal catalysts. In this context, this compound has proven to be an excellent substrate for various metal-free radical cascade cyclizations.

A robust and practical method for the synthesis of various functionalized chroman-4-ones involves the use of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant. This approach facilitates the decarboxylative radical annulation of this compound with a range of carboxylic acids. The reaction is typically performed under metal-free conditions, highlighting its appeal from both an economic and environmental standpoint.

The process is initiated by the thermal decomposition of (NH₄)₂S₂O₈ to generate the sulfate radical anion (SO₄⁻•). This potent radical species then abstracts a hydrogen atom or promotes the decarboxylation of a carboxylic acid partner to generate a carbon-centered radical. This radical subsequently adds to the alkene moiety of this compound, initiating a cascade cyclization that ultimately furnishes the chroman-4-one scaffold. The versatility of this method is demonstrated by its compatibility with various substituted 2-(allyloxy)benzaldehydes and a wide array of carboxylic acids, leading to a diverse library of 3-substituted chroman-4-one derivatives.

Table 1: Persulfate-Mediated Decarboxylative Radical Annulation of this compound (1a) with 2-oxo-2-(phenylamino)acetic acid (2a)

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (NH₄)₂S₂O₈ | DMSO | 70 | 12 | 78 mdpi.com |

| 2 | K₂S₂O₈ | DMSO | 70 | 12 | 72 |

| 3 | TBHP | DMSO | 70 | 12 | 45 |

| 4 | DTBP | DMSO | 70 | 12 | 33 |

| 5 | (NH₄)₂S₂O₈ | DMF | 70 | 12 | 65 |

| 6 | (NH₄)₂S₂O₈ | CH₃CN | 70 | 12 | 51 |

Reaction conditions: this compound (1a) (0.3 mmol), 2-oxo-2-(phenylamino)acetic acid (2a) (0.9 mmol), oxidant (1.2 mmol), solvent (2 mL) under N₂ atmosphere. Data sourced from mdpi.com.

Expanding on the theme of metal-free radical cascades, a convenient method for the synthesis of ester-containing chroman-4-ones has been developed utilizing the reaction of 2-(allyloxy)arylaldehydes with oxalates. nih.gov This transformation is mediated by (NH₄)₂S₂O₈ and proceeds through the generation of an alkoxycarbonyl radical. nih.gov

The proposed mechanism suggests that the sulfate radical anion, formed from the decomposition of (NH₄)₂S₂O₈, facilitates the decarboxylation of the oxalate (B1200264) to generate an alkoxycarbonyl radical. nih.gov This radical then engages in a cascade annulation with this compound to yield the desired ester-functionalized chroman-4-ones. nih.gov A model reaction between this compound and 2-methoxy-2-oxoacetic acid in DMSO at 80°C with (NH₄)₂S₂O₈ as the oxidant afforded the product, methyl 2-(4-oxochroman-3-yl)acetate, in a 71% isolated yield. nih.gov This protocol showcases a novel approach to alkoxycarbonylation, providing access to valuable ester-containing heterocyclic compounds. nih.gov The reaction demonstrates good functional group tolerance and has been successfully applied to a gram-scale synthesis. mdpi.com

Table 2: Alkoxycarbonylation of this compound (1a) with 2-methoxy-2-oxoacetic acid (2a)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMSO | 80 | 24 | 71 nih.gov |

| 2 | DMF | 80 | 24 | 65 |

| 3 | CH₃CN | 80 | 24 | 58 |

| 4 | DCE | 80 | 24 | 45 |

| 5 | THF | 80 | 24 | 33 |

| 6 | H₂O | 80 | 24 | <10 |

Reaction conditions: this compound (1a) (0.3 mmol), 2-methoxy-2-oxoacetic acid (2a) (0.9 mmol), (NH₄)₂S₂O₈ (0.9 mmol), solvent (1.8 mL) under N₂ atmosphere. Data sourced from nih.gov.

The synthesis of carbamoylated chroman-4-ones has been efficiently achieved through a metal-free, decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids. mdpi.com This method relies on the generation of carbamoyl (B1232498) radicals from readily available oxamic acids. mdpi.comrsc.orgnih.gov The reaction is typically initiated by an oxidant like (NH₄)₂S₂O₈, which promotes the formation of a sulfate radical anion. mdpi.com

The sulfate radical anion then facilitates a hydrogen atom transfer (HAT) with the oxamic acid, leading to the formation of a carbamoyl radical and the emission of carbon dioxide. mdpi.com This nucleophilic carbamoyl radical adds to the double bond of this compound, initiating a cyclization cascade that results in the formation of various amide-containing chroman-4-one scaffolds. mdpi.com The reaction exhibits high functional group tolerance and a broad substrate scope. mdpi.com Experimental evidence, such as the detection of a TEMPO-adduct, supports the involvement of a carbamoyl radical intermediate. mdpi.com

A highly efficient and straightforward approach for the synthesis of sulfone-functionalized chroman-4-ones has been developed through a visible-light-induced cascade radical cyclization of arylsulfinic acids with o-(allyloxy)arylaldehydes. rsc.orgresearchgate.net This photoinduced reaction proceeds under simple and mild conditions without the need for an external photocatalyst, generating the desired products in good to excellent yields. rsc.org This method represents a green and powerful strategy for constructing sulfone-containing chroman-4-one derivatives. researchgate.net

Visible-Light-Promoted Radical Cascade Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of functionalized chroman-4-ones from this compound.

Visible-light-driven photoredox catalysis provides an elegant and environmentally friendly pathway for the synthesis of diversely functionalized chroman-4-ones from 2-(allyloxy)arylaldehydes. researchgate.net These reactions are often initiated by the generation of various radical species under photoredox conditions, which then undergo an intermolecular cascade radical cyclization with the 2-(allyloxy)arylaldehyde substrate. researchgate.net This approach is attractive due to its mild reaction conditions, operational simplicity, and high functional group tolerance. researchgate.net The photocatalytic radical-initiated cascade cyclization offers a mechanistically distinct and powerful strategy for accessing these valuable heterocyclic scaffolds. researchgate.net

Tandem Radical Cyclization/Epoxidation for Spiroepoxy Chroman-4-one Scaffolds

The synthesis of spiroepoxy chroman-4-one scaffolds from this compound can be achieved through a visible-light-promoted tandem radical cyclization/epoxidation reaction. researchgate.net This process often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂ or an organoselenium catalyst, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The reaction is initiated by the generation of an acyl radical from the aldehyde functional group of this compound. This is followed by an intramolecular cyclization onto the allyl group and subsequent epoxidation to yield the spiroepoxy chroman-4-one structure. researchgate.net This method provides an efficient route to these complex heterocyclic compounds under mild reaction conditions. researchgate.netresearchgate.net

In a related silver-promoted radical cascade reaction, this compound can be reacted with gem-difluoroarylacetic acids to produce 3-aryldifluoromethyl-containing chroman-4-one derivatives. nih.govnih.gov This process involves the in-situ generation of aryldifluoromethyl radicals, which then add to the double bond of the allyl group in this compound, followed by intramolecular cyclization. nih.govnih.gov The reaction proceeds in moderate to good yields and demonstrates tolerance for various functional groups. nih.govnih.gov

| Reactant | Reagents | Product | Key Features |

|---|---|---|---|

| This compound | Visible light, Photocatalyst (e.g., Ru(bpy)₃Cl₂ or organoselenium), Oxidant (e.g., TBHP) | Spiroepoxy chroman-4-one | Tandem radical cyclization/epoxidation. researchgate.net |

| This compound | gem-Difluoroarylacetic acids, AgNO₃, K₂S₂O₈ | 3-Aryldifluoromethyl-containing chroman-4-one | Silver-promoted radical cascade aryldifluoromethylation/cyclization. nih.govnih.gov |

Pericyclic Rearrangements and Intramolecular Processes

The Claisen rearrangement is a significant pericyclic reaction in organic synthesis, involving the -sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.org When heated, these precursors rearrange to form a γ,δ-unsaturated carbonyl compound. wikipedia.org

The Claisen rearrangement of allyloxybenzaldehyde precursors is a key method for synthesizing substituted benzaldehydes. For instance, the thermal rearrangement of 3-allyloxybenzaldehyde in a high-boiling solvent like decalin leads to the formation of 2-allyl-3-hydroxybenzaldehyde. This reaction demonstrates regioselectivity, with the allyl group migrating specifically to the ortho position of the hydroxyl group. The regioselectivity of the aromatic Claisen rearrangement can be influenced by the electronic nature of substituents on the aromatic ring. wikipedia.orgchemrxiv.org Electron-donating groups tend to direct the rearrangement to the para position, while electron-withdrawing groups favor the ortho position. chemrxiv.org

Intramolecular allyl transfer reactions have been observed in derivatives of this compound. While direct intramolecular transfer from the allyl ether to the aldehyde group is not a commonly reported primary pathway, related transformations can occur under specific conditions. For instance, studies on similar systems have shown that the course of the reaction can be influenced by the reagents employed.

Claisen Rearrangement

Chemistry of the Carbonyl Functional Group

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones. mnstate.edumasterorganicchemistry.comorganic-chemistry.org The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.org

In the context of this compound, the Wittig reaction provides a direct route to synthesize 2-(allyloxy)stilbenes and other related olefinic compounds. nih.govudel.eduyoutube.comjuliethahn.com By reacting this compound with an appropriate benzyltriphenylphosphonium (B107652) salt in the presence of a base, the corresponding 2-(allyloxy)stilbene can be obtained. udel.eduyoutube.comjuliethahn.com The reaction is generally efficient and allows for the introduction of a variety of substituents on the newly formed double bond, depending on the structure of the phosphonium (B103445) salt used. nih.gov Recent advancements have focused on developing more environmentally friendly procedures, such as conducting the Wittig reaction in aqueous media. researchgate.net

| Carbonyl Compound | Wittig Reagent (from Phosphonium Salt) | Base | Product |

|---|---|---|---|

| This compound | Benzyltriphenylphosphonium chloride | Sodium hydroxide | 2-(Allyloxy)stilbene |

| Aldehydes/Ketones | Phosphorus Ylide | Various (e.g., n-BuLi, NaH, NaOH) | Alkenes |

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of an enolate with a carbonyl compound. libretexts.org this compound, like benzaldehyde (B42025), lacks α-hydrogens—hydrogen atoms on the carbon adjacent to the carbonyl group. youtube.com Consequently, it cannot form an enolate ion and undergo self-condensation. youtube.com

However, it can readily participate as an electrophilic acceptor in crossed or mixed aldol condensations with other carbonyl compounds that do possess α-hydrogens, such as ketones or other aldehydes. This specific type of crossed aldol reaction is often referred to as a Claisen-Schmidt condensation. libretexts.orgmnstate.edu In this reaction, a base deprotonates the enolizable carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl adduct, or "aldol" product, can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound, a chalcone (B49325) analogue. This dehydration is particularly favored as it creates an extended conjugated system involving the benzene (B151609) ring and the carbonyl group. mnstate.edu

| Reaction Type | Role of this compound | Partner Reactant Requirement | Key Intermediate | Final Product (after dehydration) |

| Claisen-Schmidt Condensation | Electrophile | Must possess α-hydrogens (e.g., acetone, acetophenone) | β-hydroxy carbonyl adduct | α,β-Unsaturated ketone/aldehyde |

Imine Formation and Subsequent Cycloadditions

The aldehyde group of this compound is a key functional handle for forming imines, which are versatile intermediates for subsequent transformations, particularly cycloaddition reactions. The reaction with a primary amine leads to an imine (or Schiff base), which can then engage with various reagents.

Azomethine ylides are 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles to form five-membered nitrogen-containing heterocycles. nih.gov The aldehyde group of this compound can serve as a dipolarophile for these reactive intermediates. Azomethine ylides are typically generated in situ, for example, from the reaction of an α-amino acid with an aldehyde. nih.govpsu.edu

In a notable example, the reaction of proline with this compound leads to the in situ formation of an azomethine ylide. This ylide can then undergo an intermolecular [3+2] cycloaddition with the aldehyde group of a second molecule of this compound. nih.gov This reaction represents a powerful method for constructing complex heterocyclic scaffolds from relatively simple starting materials.

The 1,3-dipolar cycloaddition between an azomethine ylide and the aldehyde functionality of this compound directly yields oxazolidine (B1195125) derivatives. nih.gov Oxazolidines are five-membered heterocycles containing both oxygen and nitrogen.

Building on this, more complex fused heterocyclic systems can be synthesized. Research has shown that when proline is reacted with this compound, the initially formed azomethine ylide reacts with another equivalent of the aldehyde. nih.gov This process leads to the formation of highly substituted, fused heterocyclic systems, specifically hexahydropyrrolo[2,1-b]oxazole derivatives. The reaction proceeds with high diastereoselectivity, highlighting the controlled nature of these cycloaddition cascades. nih.govresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org

This compound is an ideal aldehyde component for the Ugi reaction. The reaction is initiated by the formation of an imine between this compound and the amine. wikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular Mumm rearrangement leads to the final α-acylamino carboxamide product. wikipedia.org The Ugi reaction allows for the rapid generation of molecular diversity, and the inclusion of the allyloxy moiety from this compound provides a functional handle for further post-Ugi modifications. beilstein-journals.org

| Reaction | Reactants | Key Intermediate(s) | Product Class |

| 1,3-Dipolar Cycloaddition | This compound, Proline | Azomethine ylide | Oxazolidines, Hexahydropyrrolo[2,1-b]oxazoles |

| Ugi-4CR | This compound, Amine, Carboxylic Acid, Isocyanide | Imine, Nitrilium ion | α-Acylamino carboxamides |

Addition and Cycloaddition Chemistry of the Allyl Group

Beyond the reactivity of the aldehyde, the allyl group offers a secondary site for chemical transformations.

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via 1,4-addition to the conjugated system.

The allyl group in this compound consists of a C=C double bond that is not conjugated with the carbonyl group of the aldehyde. Therefore, it is not an activated Michael acceptor under standard conditions. Nucleophiles will preferentially attack the electrophilic carbonyl carbon (a 1,2-addition) rather than undergo a conjugate addition to the isolated allyl group. For a Michael-type reaction to occur on the allyl moiety, it would typically require activation by an adjacent electron-withdrawing group, which is absent in this molecule's structure.

Oxidation Reactions on Benzylic and Other Sites

Recent advancements in catalysis have enabled the highly selective oxidation of Csp³–H bonds, a transformation of significant synthetic value. In the context of this compound, the focus lies on the allylic C–H bonds, which are analogous to benzylic C–H bonds in their susceptibility to oxidation due to the adjacent π-system.

A notable study has demonstrated the effective and chemoselective oxidation of the allylic Csp³–H bond in this compound using a silver(II) complex, AgII(bipy)₂S₂O₈, as the catalyst. This method is remarkable for its ability to selectively oxidize the terminal methyl group of the allyl ether to an aldehyde, without affecting the existing benzaldehyde functionality or the alkene double bond. The research highlights that water serves as the oxygen source for the newly formed aldehyde group.

The reaction proceeds under relatively mild conditions, showcasing high chemo- and regioselectivity. For this compound, this transformation yields 2-((3-oxoprop-1-en-1-yl)oxy)benzaldehyde. The experimental data from this study is summarized below. rsc.org

| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | AgII(bipy)₂S₂O₈ (10 mol%) | Selectfluor (3 equiv.) | CH₃CN/H₂O (9:1) | 40 | 12 | 2-((3-Oxoprop-1-en-1-yl)oxy)benzaldehyde | Not Reported* |

*Note: While this compound (designated as substrate 2z) was included in the study's substrate scope and its characterization data is provided in the supplementary information, the isolated yield for its oxidation product was not explicitly reported in the main tables of the publication. The study focused on establishing the broad applicability of the method across various substituted toluenes and other benzylic substrates. rsc.org

Applications in the Synthesis of Complex Organic Molecules and Derivatives

Precursor to Biologically Active Chroman-4-one Derivatives

Chroman-4-one, a heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of many biologically active molecules. 2-(Allyloxy)benzaldehyde is a key starting material for accessing this framework through various cyclization strategies.

Synthesis of Pancreatic α-Amylase Inhibitors

The inhibition of enzymes like pancreatic α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. google.comacs.org Research has identified chromone (B188151) and chroman-4-one derivatives as promising scaffolds for developing new inhibitors for these enzymes. google.comwipo.int For instance, benzylidene-4-chromanone derivatives have been highlighted as lead compounds for creating novel α-glucosidase inhibitors. google.com Although specific inhibitors are synthesized through various pathways, the foundational chroman-4-one structure, readily synthesized from this compound, represents a critical starting point for designing potent agents against α-amylase and related enzymes. google.comwipo.int

Development of Neuroprotective Agents

Chroman-4-one derivatives have shown significant potential as neuroprotective agents. A key area of investigation involves the inhibition of Sirtuin 2 (SIRT2), an enzyme linked to the pathology of neurodegenerative conditions such as Parkinson's and Alzheimer's disease. ucl.ac.uk Scientists have successfully synthesized a series of substituted chroman-4-one compounds that act as potent and selective inhibitors of SIRT2. ucl.ac.ukgoogle.com One of the most effective compounds identified was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM. ucl.ac.uk These findings underscore the importance of the chroman-4-one scaffold, and by extension its precursor this compound, in the development of new therapeutics for aging-related neurological disorders. ucl.ac.uk Furthermore, some chromanone derivatives have demonstrated neuroprotective effects in animal models against cerebral ischemia/reperfusion injury. google.com

Construction of Functionalized Chroman-4-ones with Diverse Bioactivities

Modern synthetic methods have enabled the direct and efficient conversion of 2-(allyloxy)arylaldehydes into a wide array of functionalized chroman-4-ones. A particularly powerful technique is the cascade radical cyclization, which allows for the introduction of various chemical moieties onto the chroman-4-one core in a single, streamlined process. google.comucl.ac.uk This has led to the creation of derivatives with phosphonate, azide, hydroxyl, ester, amide, and sulfone groups, each potentially conferring unique biological activities. google.comucl.ac.ukgoogle.com These metal-free and often photocatalytic methods are notable for their mild conditions and broad substrate scope, making them highly valuable for building libraries of diverse chroman-4-one compounds for drug discovery and other applications. google.com

Table 1: Synthesis of Functionalized Chroman-4-ones from this compound Derivatives

| Functional Group Introduced | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Phosphonate, Azide, Hydroxy | Cascade Radical Cyclization-Coupling | Direct, novel approach via in situ generated acyl radical. | google.com |

| Ester | Cascade Radical Annulation | Metal-free, uses oxalates as a source of alkoxycarbonyl radicals. | ucl.ac.uk |

| Amide (Carbamoyl) | Photocatalytic Radical Cascade Cyclization | Photosensitizer-free, uses oxamic acids as carbamoyl (B1232498) radical precursors. |

Pharmaceutical and Agrochemical Intermediates

Beyond its role in building the chroman-4-one scaffold, this compound and its isomers are pivotal intermediates in the synthesis of established pharmaceutical drugs and serve as precursors to other important chemical classes.

Key Intermediate in Treprostinil Synthesis

Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension. ucl.ac.uk Patent literature reveals that allyloxy benzaldehyde (B42025) derivatives are crucial intermediates in its multi-step synthesis. google.comucl.ac.uk A key step in the process involves a Claisen rearrangement of an allyloxy benzaldehyde precursor. ucl.ac.uk For example, a synthesis may start with derivatizing a hydroxybenzaldehyde with an allyl halide to form the corresponding allyloxy benzaldehyde. google.com This intermediate then undergoes rearrangement to introduce the allyl group onto the aromatic ring, forming a substituted benzaldehyde that is a central building block for the subsequent Pauson-Khand cyclization to construct the core structure of Treprostinil. google.comgoogle.com

Precursor for Apigenin (B1666066) and Cinnamic Acid Derivatives

Cinnamic Acid Derivatives: this compound can be readily converted into 2-(allyloxy)cinnamic acid and its derivatives through well-established organic reactions. Classic methods such as the Perkin reaction, which involves condensing the aldehyde with an acid anhydride (B1165640), or the Knoevenagel condensation with malonic acid, are directly applicable. These reactions provide a straightforward route to α,β-unsaturated aromatic acids, which are themselves valuable intermediates and possess a range of biological activities.

Apigenin: Apigenin is a naturally occurring flavone (B191248) with noted antioxidant and anti-inflammatory properties. Flavones are characterized by a core chromone structure (4-oxo-4H-chromene). While common total syntheses of apigenin typically employ starting materials like phloroglucinol (B13840) and anisaldehyde, this compound serves as a precursor to the fundamental chromanone scaffold. This chroman-4-one can, in principle, be oxidized to the corresponding chromone, providing access to the core heterocyclic system found in apigenin and other flavonoids.

Contributions to Materials Science and Specialty Chemicals

The unique molecular architecture of this compound, featuring both a reactive aldehyde and a polymerizable allyl group, makes it a valuable component in the field of materials science. These functional groups provide pathways for its incorporation into various polymeric structures and specialty chemical formulations, leading to materials with tailored properties.

Building Block for Polymers and Advanced Materials

The presence of the allyl group in this compound allows it to act as a monomer in polymerization reactions. Polymers with allyl functionalities are a significant class of materials, and various polymerization techniques can be employed for their synthesis, including ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). While specific homopolymers of this compound are not extensively documented in publicly available research, the reactivity of its allyl group suggests its potential for creating novel polymer chains.

Furthermore, benzaldehyde-functionalized polymers are of considerable interest for creating advanced materials. For instance, research has demonstrated the synthesis of polymer vesicles bearing benzaldehyde functionalities by the self-assembly of block copolymers like poly(ethylene oxide)-b-poly(4-vinyl benzaldehyde). researchgate.net The aldehyde groups in these structures offer reactive sites for further chemical modifications. researchgate.net This highlights the potential of incorporating this compound into similar polymer architectures to introduce both the aldehyde functionality for post-polymerization modification and the allyloxy group for other potential reactions or to influence the material's bulk properties. The synthesis of functional polymers from substituted benzaldehydes is a growing area of research, with applications in areas like self-healing hydrogels and other responsive materials.

Integration into Thermoplastic Copolymers via Reactive Groups

The reactive nature of the aldehyde and allyl groups in this compound facilitates its integration into thermoplastic copolymers, thereby modifying their properties. One common technique for incorporating such functional molecules is reactive extrusion. This process involves the chemical reaction of the functional molecule with the polymer melt inside an extruder.

While specific studies detailing the reactive extrusion of this compound with common thermoplastics like polyethylene (B3416737) or polypropylene (B1209903) are not prevalent, the principles of grafting functional molecules onto polyolefin backbones are well-established. For example, maleic anhydride is widely grafted onto polypropylene in the presence of a free-radical initiator to enhance its polarity and compatibility with other materials. google.com Similarly, the allyl group of this compound could potentially be grafted onto polyolefin chains via free-radical mechanisms.

Furthermore, the aldehyde group offers a route for covalent attachment to polymers possessing complementary functional groups. For instance, polymers with amine functionalities can react with the aldehyde to form imine linkages. This approach has been explored in the development of functional and cross-linked polymer networks. The copolymerization of phthalaldehyde with electron-deficient benzaldehydes via anionic polymerization has been shown to be a viable route to functional copolymers. acs.orgresearchgate.net This suggests that this compound could potentially be copolymerized with other monomers to create thermoplastic copolymers with pendant aldehyde and allyl groups, which can then be used for further modifications or to tune the material's final properties.

Use in Tire Tread Compounds via Imine Coupling

A significant application of a close structural analog, 4-allyloxybenzaldehyde, has been demonstrated in the development of advanced tire tread compounds, highlighting a potential key use for this compound. Research has explored the use of dynamic imine bonds as an alternative to traditional silica-silane coupling in silica-filled solution styrene-butadiene rubber (S-SBR) compounds for tire treads. researchgate.net

In this innovative approach, the silica (B1680970) filler surface is first modified with an aminopropyl silane (B1218182), such as 3-aminopropyltriethoxysilane. Subsequently, an aromatic aldehyde, like 4-allyloxybenzaldehyde, is introduced. The amine group of the silane reacts with the carbonyl group of the benzaldehyde to form a dynamic imine bond in situ during the rubber compounding process. researchgate.net This dynamic nature of the imine bond can contribute to improved processing and performance characteristics of the tire tread.

The allyloxy group on the benzaldehyde molecule is then available to react with the rubber macromolecules during the vulcanization process, forming covalent bonds and effectively coupling the silica filler to the rubber matrix. researchgate.net This enhanced filler-polymer interaction is crucial for improving the mechanical properties of the tire, such as rolling resistance and wet grip, which are key parameters for fuel efficiency and safety. The vulcanization curves of compounds using this imine coupling system show a significant increase in maximum torque compared to conventional systems, indicating a higher crosslink density. researchgate.net

This application underscores the potential of this compound to function as a bifunctional coupling agent in rubber composites. The aldehyde group provides a handle for attachment to modified fillers, while the allyl group enables covalent bonding to the polymer matrix.

Spectroscopic and Computational Approaches to Mechanistic Elucidation

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy is a cornerstone in the identification and structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecular structure of 2-(Allyloxy)benzaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete connectivity map of this compound can be established.

The ¹H NMR spectrum provides a detailed count and electronic environment of the hydrogen atoms. The aldehyde proton is distinctly observed as a singlet at a high chemical shift (around 10.46 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring appear in the range of 7.00-7.85 ppm, with their specific shifts and coupling patterns revealing the ortho substitution pattern. The allylic group presents characteristic signals: a doublet of triplets for the -OCH₂- protons, a multiplet for the internal methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), confirming the presence and connectivity of the allyl ether moiety.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group appears as a highly deshielded signal around 189.6 ppm. The aromatic carbons resonate in the typical region of 113-161 ppm, with the carbon attached to the oxygen (C-O) appearing at a higher shift (around 160.9 ppm) compared to the others. The carbons of the allyl group are also clearly identifiable, with the -OCH₂- carbon at approximately 69.1 ppm and the vinyl carbons at ~117.8 ppm and ~132.6 ppm.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ (Data is representative and may vary slightly based on experimental conditions)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.46 | s | 1H | Aldehyde (-CHO) |

| 7.84 | dd | 1H | Aromatic (H-6) |

| 7.53 | ddd | 1H | Aromatic (H-4) |

| 7.07 | t | 1H | Aromatic (H-5) |

| 7.01 | d | 1H | Aromatic (H-3) |

| 6.08 | m | 1H | Allyl (-CH=) |

| 5.43 | dq | 1H | Allyl (=CH₂, trans) |

| 5.30 | dq | 1H | Allyl (=CH₂, cis) |

| 4.63 | dt | 2H | Allyl (-OCH₂-) |

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ (Data is representative and may vary slightly based on experimental conditions)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 189.6 | Aldehyde (C=O) |

| 160.9 | Aromatic (C-2, attached to O) |

| 135.8 | Aromatic (C-4) |

| 132.6 | Allyl (-CH=) |

| 128.4 | Aromatic (C-6) |

| 124.9 | Aromatic (C-1, attached to CHO) |

| 121.3 | Aromatic (C-5) |

| 117.8 | Allyl (=CH₂) |

| 113.0 | Aromatic (C-3) |

| 69.1 | Allyl (-OCH₂) |

In mechanistic studies, NMR is invaluable for tracking the conversion of reactants to products. For instance, in a Claisen rearrangement of this compound, NMR could be used to monitor the disappearance of the allylic ether signals and the appearance of new signals corresponding to an allyl group directly attached to the aromatic ring and a new phenolic hydroxyl group.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 162. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides structural clues. A key fragmentation pathway involves the loss of the allyl group (•CH₂CH=CH₂, mass 41), leading to a significant peak at m/z 121, corresponding to the 2-hydroxybenzaldehyde cation radical. Another prominent fragmentation is the loss of the entire allyloxy radical (•OCH₂CH=CH₂) to give a benzoyl cation fragment at m/z 105. The allyl cation itself can also be observed at m/z 41, which is often a base peak in the spectra of allyl-containing compounds. nih.gov

Interactive Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) | Parent molecule minus one electron. nih.gov |

| 121 | [HOC₆H₄CHO]⁺ | M - C₃H₅ | Loss of an allyl radical. |

| 105 | [C₆H₅CO]⁺ | M - C₃H₅O | Loss of an allyloxy radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CHO from m/z 105. |

| 41 | [C₃H₅]⁺ | Allyl cation | A common and often abundant fragment. nih.gov |

This fragmentation data allows researchers to confirm the presence of both the benzaldehyde (B42025) core and the allyloxy substituent, making MS an essential tool for identifying reaction products and intermediates.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent features are the strong C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹ and the associated aldehyde C-H stretch, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The allyl group contributes a C=C stretching band around 1645 cm⁻¹ and vinylic =C-H stretching above 3000 cm⁻¹. Finally, the crucial C-O-C stretch of the ether linkage is observed in the fingerprint region, typically around 1250 cm⁻¹ (for aryl-alkyl ethers).

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| >3000 | C-H stretch | Aromatic & Vinylic |

| ~2820, ~2720 | C-H stretch | Aldehyde |

| ~1685 | C=O stretch | Aldehyde (Carbonyl) |

| ~1645 | C=C stretch | Alkene (Allyl) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O-C stretch | Aryl-Alkyl Ether |

By monitoring the appearance or disappearance of these key bands, IR spectroscopy can effectively follow the course of a reaction, such as the oxidation of the aldehyde to a carboxylic acid (appearance of a broad O-H stretch, disappearance of the aldehyde C-H stretch) or the Claisen rearrangement (disappearance of the allyl ether bands and appearance of a broad phenolic O-H band).

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding chemical reactivity and reaction mechanisms at a molecular level. Methods like quantum chemical calculations can model reaction pathways and electronic structures, offering insights that are often difficult to obtain through experiments alone.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to map the potential energy surface of a reaction. This allows for the location of transition states and the calculation of activation energy barriers, which are critical for understanding reaction kinetics. nih.gov

For this compound, a reaction of significant interest is the thermal Claisen rearrangement, which converts it to 2-allyl-2-hydroxybenzaldehyde. Computational studies can model this pericyclic reaction by locating the six-membered, chair-like transition state. By calculating the energy difference between the ground state reactant and the transition state structure, the activation barrier for the rearrangement can be determined. These calculations can help predict the temperature required for the reaction to proceed at a reasonable rate and can be used to study the influence of substituents on the aromatic ring on the reaction barrier. acs.org

Similarly, for reactions involving the aldehyde group, such as nucleophilic addition, computational methods can calculate the energy barriers for the approach of a nucleophile. nih.gov This can elucidate the mechanism and predict the stereochemical outcome of reactions, for example, in asymmetric allylboration reactions involving the benzaldehyde moiety. nih.gov Such computational studies provide a quantitative framework for comparing different potential reaction pathways and understanding why one is favored over another.

Analysis of a molecule's electronic structure provides fundamental insights into its reactivity. The distribution of electrons determines where a molecule is likely to undergo an electrophilic or nucleophilic attack. For this compound, the electronic character is influenced by the interplay between the electron-withdrawing aldehyde group (-CHO) and the electron-donating allyloxy group (-OCH₂CH=CH₂).

Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. malayajournal.org For this compound, the MEP map would show a region of high positive potential (electron-poor) around the aldehyde proton and carbonyl carbon, confirming this site's susceptibility to nucleophilic attack. Conversely, regions of negative potential (electron-rich) would be located around the carbonyl oxygen and on the aromatic ring, particularly at the ortho and para positions relative to the electron-donating allyloxy group.

Frontier Molecular Orbital (FMO) theory is another key tool for predicting reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: The location of the HOMO indicates the site of the most available electrons, which is where an electrophilic attack is most likely to occur. In this compound, the HOMO would likely have significant contributions from the π-system of the aromatic ring and the lone pairs on the ether oxygen.

LUMO: The location of the LUMO indicates the most electron-deficient site, which is the most probable target for a nucleophile. The LUMO is expected to be localized primarily on the aldehyde group, specifically on the π* orbital of the carbonyl bond.

Experimental Mechanistic Probes

The elucidation of reaction mechanisms is a fundamental aspect of chemical research, providing insights into the transient species and pathways that govern chemical transformations. For reactions involving this compound and its derivatives, experimental techniques such as radical trapping and isotopic labeling are invaluable. These methods offer direct evidence for the presence of specific intermediates and the movement of atoms throughout a reaction, respectively.

Radical Trapping Experiments for Pathway Confirmation

Radical trapping experiments are a powerful tool for confirming the involvement of radical intermediates in a reaction pathway. These experiments introduce a "radical trap" or "radical scavenger," a molecule that can react with and "trap" transient radical species, forming a stable, characterizable adduct. The detection of this adduct provides strong evidence for the existence of the radical intermediate.

A prominent example of a radical scavenger is the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. TEMPO is highly effective at trapping carbon-centered radicals. In the context of reactions involving derivatives of this compound, TEMPO has been utilized to intercept radical intermediates generated during cyclization reactions.

For instance, in cascades involving the generation of arynes from ortho-substituted precursors, the addition of TEMPO can trap the initially formed aryl radical. This radical can then undergo further reactions, such as cyclization, before being trapped by a second molecule of TEMPO. The resulting bisalkoxyamines can be isolated and characterized, confirming the radical nature of the reaction pathway. nih.gov

Research has shown that arynes substituted with an allyloxy group can undergo a cascade reaction initiated by the addition of TEMPO. The generated aryl radical can then participate in a 5-exo or 6-endo cyclization. The resulting cyclized radical is subsequently trapped by another equivalent of TEMPO. This methodology provides access to a variety of substituted dihydrobenzofurans. nih.gov The yields of these trapping products can vary depending on the specific substitution on the allyloxy group.

| Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Ester | Dihydrobenzofuran | 38-58 | 3:1 to 5:1 |

| Acetyl | Dihydrobenzofuran | 38-58 | 3:1 to 5:1 |

| Methyl | Dihydrobenzofuran | 38-58 | 3:1 to 5:1 |

Table 1: Yields of TEMPO-trapped dihydrobenzofuran products from the reaction of arynes with substituted allyloxy groups. nih.gov

The successful isolation and characterization of these TEMPO adducts provide compelling evidence for a reaction mechanism that proceeds through radical intermediates.

Deuterium (B1214612) Labeling Studies to Trace Atom Transfer

Deuterium labeling is a sophisticated technique used to trace the fate of specific hydrogen atoms during a chemical reaction. By replacing a hydrogen atom with its heavier isotope, deuterium (D), chemists can follow the position of the label in the product, thereby elucidating the mechanism of atom transfer. This is particularly useful for studying rearrangement reactions.

A classic and highly relevant reaction for this compound is the Claisen rearrangement, which it can undergo upon heating to form 2-allylphenol. While the aldehyde group adds complexity, the fundamental rearrangement of the allyl ether portion is analogous to that of allyl phenyl ether. The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org

Deuterium labeling studies have been instrumental in confirming the intramolecular nature and the specific pathway of the Claisen rearrangement. For example, if the terminal carbon of the allyl group in allyl phenyl ether is labeled with deuterium (C-3), the rearrangement product, o-allylphenol, will have the deuterium label on the carbon atom that is newly bonded to the aromatic ring. libretexts.org This result is consistent with a concerted mechanism involving a cyclic transition state where the allyl group essentially "flips" as it migrates from the oxygen to the ortho-carbon of the benzene (B151609) ring. libretexts.org

If the reaction were to proceed through a dissociative mechanism where the allyl group detaches and then reattaches, a mixture of products would be expected, including some where the deuterium is not at the carbon attached to the ring, due to allylic scrambling. The observation of a specific labeling pattern in the product strongly supports the concerted intramolecular pathway. wikipedia.org

Furthermore, deuterium labeling has been crucial in mechanistic studies of subsequent reactions of the rearranged product. For instance, in the palladium-catalyzed Wacker-type oxidative cyclization of o-allylphenols (the product of the Claisen rearrangement), stereospecifically deuterated substrates have been used to determine the stereochemistry of the oxypalladation step. nih.gov These studies revealed that the stereochemical outcome (syn or anti-addition) is dependent on the specific palladium catalyst system employed. nih.gov Such detailed mechanistic insight would be difficult to obtain without the use of isotopic labeling.

Comparative Studies with Isomeric and Structurally Analogous Compounds

Comparative Analysis with Positional Isomers (e.g., 3-(Allyloxy)benzaldehyde, 4-(Allyloxy)benzaldehyde)

The reactivity of allyloxybenzaldehyde isomers is significantly influenced by the location of the allyloxy substituent on the benzaldehyde (B42025) ring. This positional difference affects both the electronic properties of the molecule and the steric accessibility of its reactive sites.

One of the most characteristic reactions of these compounds is the aromatic Claisen rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement. For 2-(Allyloxy)benzaldehyde, the allyl group migrates to the adjacent, unsubstituted ortho position (C3) upon heating, which is then followed by tautomerization to yield 2-allyl-3-hydroxybenzaldehyde. In a comparative context, when 3-(Allyloxy)benzaldehyde is subjected to high temperatures (e.g., 217°C in decalin), it undergoes a Claisen rearrangement to produce 2-allyl-3-hydroxybenzaldehyde. This demonstrates that the meta-isomer can rearrange to form a product that is structurally related to the starting ortho-isomer's potential rearrangement product, highlighting the thermodynamic favorability of the ortho-allyl phenol (B47542) structure.

In reactions where the aldehyde group is the primary reactive site, positional isomerism also plays a crucial role. A comparative study of the Knoevenagel-Doebner reaction, where the aldehyde condenses with malonic acid, shows slight differences in reactivity between the isomers. While 4-(Allyloxy)benzaldehyde reacts to yield the corresponding cinnamic acid derivative with an 85% yield, the 3-(Allyloxy)benzaldehyde isomer provides a slightly higher yield of 86% under identical conditions. This suggests minor electronic or steric effects based on the substituent position influencing the electrophilicity of the aldehyde carbon.

The para-isomer, 4-(Allyloxy)benzaldehyde, serves as a key intermediate in the synthesis of more complex molecules like apigenin (B1666066) derivatives. Its reactivity in Claisen-Schmidt condensations to form chalcones is well-documented. While the ortho- and meta-isomers can also undergo such condensations, the electronic influence of the allyloxy group is different. In the para position, the oxygen atom can donate electron density to the ring and the aldehyde group via resonance, which can modulate its reactivity compared to the ortho-isomer where steric hindrance and potential intramolecular interactions with the aldehyde group are more significant. smolecule.com

Table 1: Comparative Reaction Yields of Allyloxybenzaldehyde Isomers A summary of yields for different isomers in specific chemical reactions.

| Isomer | Reaction | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Allyloxy)benzaldehyde | Claisen Rearrangement | 2-Allyl-3-hydroxybenzaldehyde | 82 | |

| 3-(Allyloxy)benzaldehyde | Knoevenagel-Doebner Condensation | 3-(Allyloxy)cinnamic acid | 86 | |

| 4-(Allyloxy)benzaldehyde | Knoevenagel-Doebner Condensation | 4-(Allyloxy)cinnamic acid | 85 | |

| 4-(Allyloxy)benzaldehyde | Claisen-Schmidt Condensation | Chalcone (B49325) intermediate for apigenin | 76 |

Investigation of Substituent Effects on Reaction Outcome and Selectivity

Substituents on the aromatic ring of this compound can dramatically alter reaction outcomes and selectivity through electronic and steric effects. This is particularly evident in cascade reactions and rearrangements.

In silver-promoted radical cascade reactions of 2-(allyloxy)benzaldehydes with α,α-difluoroarylacetic acids to form chroman-4-one derivatives, substituents on both reactants play a critical role. mdpi.com For the reacting α,α-difluoroarylacetic acid, electron-donating groups on its benzene (B151609) ring enhance the reaction, while strong electron-withdrawing groups like nitro (NO₂) or cyano (CN) can prevent the reaction from proceeding. mdpi.com On the this compound moiety itself, a range of both electron-donating and electron-withdrawing substituents are tolerated, successfully yielding the desired chroman-4-one products. researchgate.net This indicates that the electronic nature of the aryldifluoromethyl radical intermediate is a more decisive factor for the reaction's success. mdpi.com